5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
CAS No.: 1785023-01-9
Cat. No.: VC2879921
Molecular Formula: C5H3F2NO3
Molecular Weight: 163.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1785023-01-9 |
---|---|
Molecular Formula | C5H3F2NO3 |
Molecular Weight | 163.08 g/mol |
IUPAC Name | 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid |
Standard InChI | InChI=1S/C5H3F2NO3/c6-4(7)3-1-2(5(9)10)8-11-3/h1,4H,(H,9,10) |
Standard InChI Key | KZIBZKQKQUTVFS-UHFFFAOYSA-N |
SMILES | C1=C(ON=C1C(=O)O)C(F)F |
Canonical SMILES | C1=C(ON=C1C(=O)O)C(F)F |
Introduction
Chemical Identity and Physical Properties
Chemical Identity
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is uniquely identified through various chemical identifiers as shown in Table 1.
Table 1: Chemical Identity of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
Parameter | Value |
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CAS Number | 1785023-01-9 |
Molecular Formula | C5H3F2NO3 |
Molecular Weight | 163.08 g/mol |
IUPAC Name | 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid |
Standard InChI | InChI=1S/C5H3F2NO3/c6-4(7)3-1-2(5(9)10)8-11-3/h1,4H,(H,9,10) |
InChIKey | KZIBZKQKQUTVFS-UHFFFAOYSA-N |
SMILES | C1=C(ON=C1C(=O)O)C(F)F |
European Community (EC) Number | 831-856-0 |
Physical Properties
The physical properties of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid provide crucial information for its handling and application in various research contexts. While comprehensive physical data is limited in the available literature, the compound is typically described as a powder that should be stored at room temperature . The presence of the aromatic oxazole ring contributes to its stability, while the difluoromethyl group enhances its lipophilicity and potentially affects its solubility and permeability characteristics in biological systems.
The compound's structure contains an oxazole ring, which contributes to its aromaticity and planar configuration. This planarity may facilitate interactions with biological targets through π-stacking or other non-covalent interactions. The difluoromethyl group (-CHF2) is a bioisostere of various functional groups, including hydroxyl and thiol groups, which can influence the compound's pharmacokinetic and pharmacodynamic properties .
Chemical Reactivity and Properties
General Reactivity
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid exhibits reactivity patterns characteristic of both oxazole derivatives and compounds containing carboxylic acid functionalities. The oxazole ring, being electron-rich, can participate in various reactions including electrophilic substitution. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.
The difluoromethyl group significantly influences the compound's electronic properties. Fluorine atoms, being highly electronegative, withdraw electron density from the oxazole ring, potentially altering its reactivity. This electron-withdrawing effect can also impact the acidity of the carboxylic acid group, potentially making it more acidic compared to non-fluorinated analogues .
Specific Reaction Patterns
The compound can participate in several types of chemical transformations:
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Carboxylic Acid Reactions: The carboxylic acid functional group can undergo standard transformations to form derivatives such as esters, amides, and acid chlorides.
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Oxazole Ring Reactions: The oxazole ring may participate in various reactions, including cycloadditions, ring-opening reactions, and electrophilic substitutions.
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Difluoromethyl Group Reactions: The difluoromethyl group can potentially undergo transformations specific to this functionality, although such reactions would need careful optimization due to the strength of the C-F bonds .
Synthesis Methodologies
Recent Advances in Difluoromethylation
Recent advances in difluoromethylation processes are relevant to the synthesis of this compound. These advances have focused on X–CF2H bond formation where X can be carbon, oxygen, nitrogen, or sulfur. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to various sites both in stoichiometric and catalytic modes .
Difluoromethylation of C(sp2)–H bonds has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics like oxazoles. Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct bonds with difluoromethyl groups, streamlining access to molecules of pharmaceutical relevance .
Biological and Medicinal Applications
Structure-Activity Relationships
Understanding the relationship between the structure of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid and its biological activity is crucial for its development in medicinal applications. The oxazole core is present in many biologically active compounds, and the addition of the difluoromethyl group can fine-tune properties such as:
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Metabolic Stability: Fluorinated compounds often exhibit increased resistance to metabolic degradation.
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Lipophilicity: The difluoromethyl group can enhance membrane permeability.
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Hydrogen Bonding: The CF2H group can serve as a hydrogen bond donor, mimicking OH or SH groups.
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Electronic Effects: The electron-withdrawing nature of fluorine can alter the reactivity of neighboring functional groups .
Hazard Statement | Description | Signal Word |
---|---|---|
H302 | Harmful if swallowed | Warning |
H315 | Causes skin irritation | Warning |
H319 | Causes serious eye irritation | Warning |
H335 | May cause respiratory irritation | Warning |
Comparison with Related Compounds
Structural Analogues
Several structural analogues of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid exist, each with potentially different chemical and biological properties. Table 3 presents a comparison of this compound with some related structures.
Table 3: Comparison with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid | 1785023-01-9 | C5H3F2NO3 | 163.08 | Reference compound |
5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde | 84649143 | C5H3F2NO2 | 147.01 | Aldehyde instead of carboxylic acid |
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | 1018166-17-0 | C6H5F2NO3 | 177.11 | Additional methyl group, carboxylic acid at position 4 |
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid | 1552636-95-9 | C6H5F2NO3 | 177.11 | Difluoroethyl instead of difluoromethyl |
Functional Analogues
Beyond structural similarities, several compounds serve similar functions or belong to the same chemical class as 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. These functional analogues may exhibit similar chemical reactivities or biological activities despite having different structures. Examples include other oxazole derivatives and fluorinated heterocycles used in medicinal chemistry applications .
Research Applications and Future Directions
Current Research Applications
The current research applications of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid span several areas, including:
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Medicinal Chemistry: The compound serves as a valuable building block for the synthesis of potentially bioactive molecules. Its unique structure provides opportunities for developing compounds with specific biological activities.
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Agrochemical Research: Similar oxazole derivatives have shown potential in developing agricultural chemicals, particularly those with antifungal or other pesticidal properties .
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Synthetic Methodology Development: The compound is relevant to research focused on developing new methods for introducing difluoromethyl groups into organic molecules, a growing area in synthetic organic chemistry .
Future Research Directions
Research on 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is ongoing, with a focus on understanding its reactivity and biological interactions. Future studies may explore:
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Improved Synthesis Methods: Development of more efficient and scalable methods for synthesizing the compound and its derivatives.
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Biological Activity Screening: Systematic evaluation of the compound and its derivatives for various biological activities.
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Structure-Activity Relationship Studies: Detailed investigation of how structural modifications affect the biological properties of the compound.
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Drug Development: Exploration of the compound's potential as a scaffold for developing novel therapeutics with enhanced properties.
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